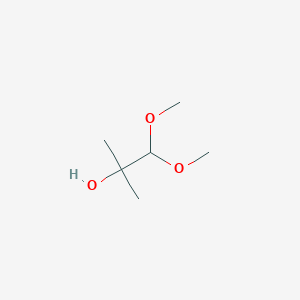

1,1-Dimethoxy-2-methylpropan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55314-33-5 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1,1-dimethoxy-2-methylpropan-2-ol |

InChI |

InChI=1S/C6H14O3/c1-6(2,7)5(8-3)9-4/h5,7H,1-4H3 |

InChI Key |

ALOQXNPKUXJYQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(OC)OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dimethoxy 2 Methylpropan 2 Ol

Precursor-Based Synthetic Routes to 1,1-Dimethoxy-2-methylpropan-2-ol

The construction of this compound can be efficiently achieved from readily available ketone precursors through the addition of a methyl group. The primary method for this transformation is the Grignard reaction, a powerful tool for carbon-carbon bond formation. purdue.edumasterorganicchemistry.commasterorganicchemistry.com

Synthesis from Pyruvic Aldehyde Dimethyl Acetal (B89532)

One of the most direct routes to this compound involves the use of pyruvic aldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-propanone. tcichemicals.com This precursor already contains the required dimethoxy acetal group. The synthesis is accomplished through the nucleophilic addition of a methyl group to the ketone carbonyl via a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr). fiveable.me

The reaction proceeds by the attack of the nucleophilic carbon of the methylmagnesium bromide on the electrophilic carbonyl carbon of the pyruvic aldehyde dimethyl acetal. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the final product, this compound. masterorganicchemistry.comlibretexts.org

Reaction Scheme:

The success of this synthesis hinges on the chemoselective addition to the ketone, as Grignard reagents are generally unreactive towards the acetal group under standard reaction conditions. libretexts.org

Reductive Synthesis from Carbonyl Precursors, e.g., 4,4-Dimethoxybutan-2-one

An alternative precursor for the synthesis of this compound is 4,4-dimethoxybutan-2-one. guidechem.comnih.gov While the term "reductive synthesis" might imply a reduction of the carbonyl group, in this context, it refers to the conversion of the ketone to the desired tertiary alcohol. This is achieved, as in the previous route, by the addition of a methyl group using a Grignard reagent.

The synthesis of 4,4-dimethoxybutan-2-one itself can be accomplished through methods such as the Claisen ester condensation of acetone (B3395972) and methyl formate, followed by acetalization. guidechem.com Once obtained, the reaction with methylmagnesium bromide follows the same mechanistic pathway as with pyruvic aldehyde dimethyl acetal, affording this compound. libretexts.orgaroonchande.com

Strategic Approaches to Acetalization and Hydroxylation in Propanol (B110389) Synthesis

The synthesis of this compound showcases a strategic interplay between protecting group chemistry and carbon-carbon bond formation.

Acetalization as a Protective Strategy: The dimethoxy acetal group serves as a protected form of an aldehyde. Acetal formation is a common strategy to prevent aldehydes and ketones from undergoing unwanted reactions, such as nucleophilic attack, during a synthetic sequence. libretexts.org In the context of synthesizing this compound, starting with a precursor that already contains the acetal, like pyruvic aldehyde dimethyl acetal, is a streamlined approach. The acetal group is stable under the basic conditions of the Grignard reaction and can be later hydrolyzed back to the aldehyde if required, using aqueous acid. libretexts.org

Hydroxylation via Grignard Addition: The "hydroxylation" step in this synthesis refers to the formation of the tertiary alcohol. The Grignard reaction is a highly effective method for creating tertiary alcohols from ketones. libretexts.orgrutgers.edupressbooks.pub The addition of the organometallic reagent to the carbonyl group is a key step that not only introduces a new alkyl group but also generates the hydroxyl functionality upon workup.

The general mechanism for acid-catalyzed acetal formation from a ketone and an alcohol involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, elimination of water to form an oxonium ion, and finally, attack by a second alcohol molecule. libretexts.org

Optimization of Reaction Parameters and Yields for Scalable Synthesis of this compound

For the scalable synthesis of this compound via the Grignard reaction, several parameters must be optimized to maximize yield and purity.

Key Optimization Parameters for Grignard Reactions:

| Parameter | Importance and Considerations |

| Solvent | Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to solvate and stabilize the Grignard reagent. The choice of solvent can influence reaction rate and selectivity. |

| Temperature | Grignard reactions are typically exothermic. The temperature needs to be controlled, often by cooling the reaction mixture, to prevent side reactions and ensure a controlled reaction rate. |

| Reagent Purity | The magnesium and the alkyl halide used to prepare the Grignard reagent must be of high purity. The reaction is also highly sensitive to moisture and protic solvents, which will quench the Grignard reagent. masterorganicchemistry.com |

| Rate of Addition | The slow, dropwise addition of the ketone precursor to the Grignard reagent (or vice versa) is crucial to control the exothermicity of the reaction and minimize the formation of byproducts. |

| Workup | The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid to protonate the alkoxide and dissolve the magnesium salts. The choice of quenching agent can affect the isolation of the final product. |

Product inhibition can also be a factor in Grignard reactions, where the magnesium alkoxide product can complex with the reactants and slow down the reaction rate. For a scalable process, understanding the reaction kinetics, including the potential for such inhibition, is crucial for designing an efficient manufacturing process.

Enantioselective and Diastereoselective Synthesis Approaches to Chiral Derivatives of this compound

The structure of this compound itself is achiral. However, if the methyl groups on the acetal or the newly introduced methyl group were different, or if the starting ketone were chiral, the synthesis could lead to chiral derivatives.

Diastereoselective Synthesis:

When a Grignard reagent adds to a ketone that has a stereocenter, the formation of a new stereocenter can lead to diastereomers. In the case of α-alkoxy ketones like pyruvic aldehyde dimethyl acetal, the stereochemical outcome of the nucleophilic addition can often be predicted by the chelation-control model . nyu.eduacs.org This model suggests that the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five-membered chelate. The nucleophile then attacks from the less hindered face of this complex, leading to a preferred diastereomer. nih.gov The degree of diastereoselectivity can be influenced by the solvent and the nature of the Grignard reagent. nih.govresearchgate.net

Enantioselective Synthesis:

The synthesis of a specific enantiomer of a chiral tertiary alcohol derivative of this compound would require an asymmetric synthesis approach. This can be achieved by:

Using a Chiral Catalyst: A variety of chiral ligands and catalysts have been developed to promote the enantioselective addition of organometallic reagents (including Grignard reagents and organozinc reagents) to ketones. rsc.orgrsc.org These catalysts create a chiral environment around the ketone, directing the nucleophilic attack to one face of the carbonyl group over the other.

Employing a Chiral Auxiliary: A chiral auxiliary can be attached to the ketone precursor. This auxiliary directs the stereochemistry of the Grignard addition and is then removed in a subsequent step.

These advanced methods allow for the controlled synthesis of specific stereoisomers, which is of paramount importance in fields such as medicinal chemistry and materials science.

Mechanistic Investigations of 1,1 Dimethoxy 2 Methylpropan 2 Ol Chemical Transformations

Acid-Catalyzed Hydrolysis Mechanisms of the Acetal (B89532) Moiety in 1,1-Dimethoxy-2-methylpropan-2-ol

The hydrolysis of the acetal group in this compound to its parent aldehyde, 2-hydroxy-2-methylpropanal (B1210290), and two equivalents of methanol (B129727) is a classic example of an acid-catalyzed reaction. The generally accepted mechanisms for acetal hydrolysis, the A-1 and A-2 pathways, are both plausible for this substrate, and the operative mechanism can be influenced by reaction conditions. osti.govlibretexts.org

The A-1 (unimolecular) mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the protonated acetal. osti.gov The mechanism proceeds as follows:

Protonation: The first step is the rapid and reversible protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (H₃O⁺). This protonation converts the methoxy group into a good leaving group (methanol). pearson.comchemistrysteps.com

Formation of an Oxocarbenium Ion: The slow, rate-determining step is the unimolecular cleavage of the carbon-oxygen bond, leading to the departure of a methanol molecule and the formation of a resonance-stabilized oxocarbenium ion. The stability of this carbocation intermediate is a key factor in the A-1 pathway. researchgate.net

Nucleophilic Attack by Water: The highly electrophilic oxocarbenium ion is then rapidly attacked by a water molecule.

Deprotonation: A final deprotonation step yields the hemiacetal intermediate.

Repeat for the Second Methoxy Group: The process of protonation, elimination of a second methanol molecule, nucleophilic attack by water, and deprotonation is repeated for the remaining methoxy group to ultimately yield 2-hydroxy-2-methylpropanal. libretexts.org

The A-2 (bimolecular) mechanism , in contrast, involves the nucleophilic attack of a water molecule in the rate-determining step. osti.gov The steps are:

Protonation: Similar to the A-1 mechanism, the reaction initiates with the protonation of a methoxy oxygen. pearson.com

Nucleophilic Attack: The rate-determining step involves the bimolecular attack of a water molecule on the protonated acetal, leading directly to the formation of the tetrahedral intermediate without the formation of a discrete oxocarbenium ion. osti.gov

Proton Transfer and Elimination: Subsequent proton transfers and elimination of methanol lead to the hemiacetal and then to the final aldehyde product.

For this compound, the A-1 mechanism is generally favored due to the formation of a secondary oxocarbenium ion, which is relatively stable. However, the specific reaction conditions, such as the nature of the acid catalyst and the solvent system, can influence the operative pathway.

Reaction Kinetics and Elucidation of Transition States in this compound Reactivity

The rate of acid-catalyzed hydrolysis of acetals is typically first order in the acetal concentration and first order in the acid catalyst concentration. The rate law can be expressed as:

Rate = k[Acetal][H⁺]

Where 'k' is the second-order rate constant. The value of 'k' is influenced by temperature, with higher temperatures generally leading to faster reaction rates. The temperature dependence of the rate constant can be described by the Arrhenius equation, which allows for the determination of the activation energy (Ea) for the reaction.

Elucidation of Transition States:

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its structure is intermediate between the reactants and the products of a particular elementary step.

In the A-1 mechanism, the transition state for the rate-determining step resembles the oxocarbenium ion intermediate. It is characterized by a significant degree of C-O bond breaking and positive charge development on the carbon atom.

In the A-2 mechanism, the transition state involves the simultaneous breaking of the C-O bond of the leaving group and the formation of the C-O bond with the incoming water molecule. This results in a more crowded transition state with a more dispersed positive charge.

Experimental techniques such as kinetic isotope effects can help to elucidate the nature of the transition state. For example, a significant solvent isotope effect (kH₂O/kD₂O) is often observed in A-1 mechanisms, while A-2 mechanisms typically show a smaller effect. osti.gov

| Kinetic Parameter | Expected Observation for A-1 Mechanism | Expected Observation for A-2 Mechanism |

| Rate Law | Rate = k[Acetal][H⁺] | Rate = k[Acetal][H⁺] |

| Entropy of Activation (ΔS‡) | Small or slightly positive | Negative |

| Solvent Isotope Effect (kH₂O/kD₂O) | > 1 (Normal) | ~ 1 or slightly inverse |

This table presents generalized expectations for acetal hydrolysis and would require experimental validation for this compound.

Examination of Electrophilic and Nucleophilic Reactivity Profiles of the Propanol (B110389) Scaffold

The structure of this compound contains distinct sites for both electrophilic and nucleophilic attack, primarily centered around the propanol scaffold.

Electrophilic Reactivity:

The primary site for electrophilic attack is the carbonyl carbon of the aldehyde that is formed upon hydrolysis of the acetal moiety, 2-hydroxy-2-methylpropanal. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom draws electron density away from the carbon. ncert.nic.in Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

Computational studies on the related compound, isobutyraldehyde (B47883), have quantified its electrophilic character, indicating that the carbonyl carbon is the most electrophilic center. researchgate.net This suggests that in the hydrolyzed form of this compound, the aldehyde carbon will be a prime target for nucleophiles.

Nucleophilic Reactivity:

The tertiary hydroxyl group (-OH) on the propanol backbone of this compound is the primary nucleophilic center. The lone pairs of electrons on the oxygen atom can be donated to an electrophile. The nucleophilicity of this hydroxyl group can be enhanced under basic conditions through deprotonation to form an alkoxide ion.

Furthermore, the oxygen atoms of the dimethoxy groups also possess lone pairs and can act as nucleophiles, as demonstrated by their initial protonation in the acid-catalyzed hydrolysis mechanism.

The presence of the neighboring hydroxyl group can also influence the reactivity of the acetal, potentially through intramolecular interactions. Studies on the hydrolysis of acetals with neighboring carboxyl groups have shown significant rate enhancements due to intramolecular catalysis, a phenomenon that could be explored for the hydroxyl group in this compound. acs.org

| Functional Group | Reactivity | Potential Reactions |

| Acetal Carbon | Electrophilic (after protonation) | Hydrolysis |

| Aldehyde Carbon (in hydrolyzed form) | Highly Electrophilic | Nucleophilic addition (e.g., Grignard reagents, cyanohydrin formation) |

| Tertiary Hydroxyl Oxygen | Nucleophilic | Protonation, Esterification, Etherification |

| Methoxy Oxygens | Nucleophilic | Protonation |

Theoretical and Computational Chemistry Approaches to Understanding Reaction Pathways of this compound and Related Systems

Theoretical and computational chemistry provide powerful tools to investigate reaction mechanisms, predict reaction outcomes, and understand the electronic structure and energetics of molecules and transition states. While specific computational studies on this compound are scarce, the methodologies can be applied to gain significant insights.

Methods for Studying Reaction Pathways:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the geometries of reactants, products, intermediates, and transition states. These calculations also provide their relative energies, allowing for the construction of a potential energy surface for the reaction.

Transition State Theory (TST): TST can be used in conjunction with QM calculations to predict reaction rate constants from the calculated activation energies.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule and the solvent, providing insights into the role of solvent effects and conformational changes during the reaction.

Application to this compound:

Computational studies could be used to:

Determine the preferred hydrolysis mechanism (A-1 vs. A-2): By calculating the activation energies for both pathways, the energetically more favorable route can be identified.

Analyze the structure and stability of the oxocarbenium ion intermediate: This would provide a deeper understanding of the factors contributing to its stability.

Investigate the role of the tertiary hydroxyl group: Computational models could explore the possibility of intramolecular hydrogen bonding or catalytic participation of the hydroxyl group in the hydrolysis of the acetal.

Predict the electrophilicity and nucleophilicity of different atomic sites: This can be achieved through the calculation of various reactivity indices, such as Fukui functions and electrostatic potential maps.

The insights gained from such computational studies would be invaluable for a comprehensive understanding of the chemical transformations of this compound and for designing new reactions or catalysts.

Applications of 1,1 Dimethoxy 2 Methylpropan 2 Ol in Contemporary Organic Synthesis

Role of 1,1-Dimethoxy-2-methylpropan-2-ol as a Versatile Building Block for Complex Molecular Architectures

In organic synthesis, a "building block" is a molecule that can be incorporated into a larger, more complex structure. This compound serves as a valuable C4 building block due to the presence of two distinct and orthogonally reactive functional groups: a tertiary hydroxyl group and a latent aldehyde functionality, protected as a dimethyl acetal (B89532). This duality allows for a stepwise and controlled approach to molecular assembly.

The tertiary alcohol can undergo reactions typical of its class, such as etherification or esterification, to introduce new linkages and build out a molecular structure. Subsequently, the dimethyl acetal group, which is stable under many reaction conditions used to modify the alcohol, can be selectively deprotected under acidic conditions to reveal the reactive aldehyde. This unmasked aldehyde can then participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, further extending the carbon skeleton and introducing new functional groups.

This strategic unmasking of reactivity makes this compound a useful synthon for preparing polyfunctionalized compounds where precise control over the sequence of bond formation is critical. While specific total syntheses of highly complex natural products originating from this exact starting material are not extensively documented in mainstream literature, its structural motif is fundamental to the retrosynthetic analysis of many complex targets that require a quaternary, oxygenated carbon center adjacent to a carbonyl or its equivalent.

Utility as a Precursor for the Generation of Reactive Aldehyde Intermediates (e.g., 2-hydroxy-2-methylpropanal)

One of the primary synthetic utilities of this compound is its role as a stable precursor to the reactive α-hydroxy aldehyde, 2-hydroxy-2-methylpropanal (B1210290). nih.gov Aldehydes, particularly those with additional functional groups, are highly valuable intermediates but can be prone to self-condensation, oxidation, or other undesired side reactions. The dimethyl acetal in this compound acts as an effective protecting group for the aldehyde.

The generation of 2-hydroxy-2-methylpropanal is typically achieved through the acid-catalyzed hydrolysis of the acetal. This reaction is a cornerstone of organic chemistry, involving the protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol (B129727) to form an oxocarbenium ion. Subsequent attack by water and loss of a second molecule of methanol yields the desired aldehyde. The reaction is generally clean and high-yielding, providing the reactive aldehyde on demand for immediate use in a subsequent synthetic step.

This reactive intermediate, 2-hydroxy-2-methylpropanal, is a known bacterial xenobiotic metabolite and has been identified in atmospheric chemistry studies as a photooxidation product of 2-methyl-3-buten-2-ol (B93329) (MBO). nih.gov Its controlled generation from a stable precursor is crucial for its use in synthetic applications where its inherent reactivity needs to be carefully managed.

Table 1: Properties of 2-hydroxy-2-methylpropanal

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxy-2-methylpropanal |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| CAS Number | 20818-81-9 |

Data sourced from PubChem CID 88703. nih.gov

Derivatization Strategies for the Synthesis of Functional Organic Compounds

The functional groups within this compound and its deprotected form, 2-hydroxy-2-methylpropanal, allow for a variety of derivatization strategies to produce other functional organic compounds.

Upon its generation, 2-hydroxy-2-methylpropanal can be readily converted into hydrazone derivatives through condensation with various hydrazine (B178648) compounds. nih.gov This reaction involves the nucleophilic attack of the hydrazine nitrogen on the aldehyde's carbonyl carbon, followed by dehydration to form a C=N double bond.

Analytical Utility: The formation of hydrazones is a classic method for the detection and characterization of aldehydes and ketones. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with carbonyl compounds to form brightly colored, crystalline 2,4-dinitrophenylhydrazone derivatives. These derivatives have sharp melting points and produce distinct spectroscopic signatures, aiding in the qualitative identification of the parent aldehyde. The intensity of the color can also be used for quantitative spectrophotometric analysis. rsc.org

Synthetic Utility: Hydrazones are not merely analytical derivatives; they are also versatile intermediates in synthetic organic chemistry. The C=N bond of a hydrazone can be involved in various cyclization reactions to form a wide range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. chemspider.comnih.gov Furthermore, reactions like the Wolff-Kishner reduction utilize a hydrazone intermediate to deoxygenate a carbonyl group to a methylene (B1212753) group.

Photolabile protecting groups (PPGs), or "cages," are moieties that can be removed from a substrate molecule upon irradiation with light, often UV or visible. wikipedia.orgresearchgate.net This "uncaging" process allows for the release of an active molecule with high spatial and temporal control, a feature that is highly valuable in fields ranging from materials science to cell biology.

The α-hydroxy aldehyde structure of 2-hydroxy-2-methylpropanal contains the necessary functional handles (a hydroxyl group and a carbonyl group) to be theoretically integrated into a photolabile protecting group system. For example, the tertiary hydroxyl group could be attached to a chromophore (the light-absorbing part of the PPG), while the aldehyde functionality is used to form a photolabile acetal or ketal with the substrate to be caged. The design of many PPGs relies on a photochemical reaction that triggers a cascade of electronic and bonding rearrangements, ultimately leading to the cleavage of the protecting group and release of the substrate. wikipedia.org

While the direct use of this compound itself as a component in a widely-used PPG system is not prominently documented, its structural features are analogous to those used in the design of novel caging agents. For instance, scaffolds that can release carbonyl compounds upon photolysis are an active area of research. researchgate.net The potential to derivatize the hydroxyl group of 2-hydroxy-2-methylpropanal with a suitable chromophore presents a logical strategy for creating new functional materials where the release of a specific molecule is triggered by light.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 1,1 Dimethoxy 2 Methylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

The ¹H NMR spectrum of 1,1-Dimethoxy-2-methylpropan-2-ol is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a 6:6:1:1 ratio.

C2-Methyl Protons: The six protons of the two equivalent methyl groups attached to the tertiary carbon (C2) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.2 ppm. Their equivalence arises from the free rotation around the C1-C2 bond.

Methoxy (B1213986) Protons: The six protons of the two equivalent methoxy groups (-OCH₃) would also produce a singlet, located further downfield at approximately δ 3.3 ppm due to the deshielding effect of the adjacent oxygen atoms.

Acetal (B89532) Proton: The single proton on the acetal carbon (C1) is highly deshielded by two adjacent oxygen atoms and would appear as a singlet at approximately δ 4.5 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton is a labile proton, and its chemical shift is highly dependent on solvent, concentration, and temperature. It would typically appear as a broad singlet that could range from δ 2.0 to 5.0 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.2 | Singlet (s) | 6H |

| -OCH₃ | ~3.3 | Singlet (s) | 6H |

| -CH(O-)₂ | ~4.5 | Singlet (s) | 1H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are predicted, corresponding to the four unique carbon environments.

C2-Methyl Carbons: The two equivalent methyl carbons attached to C2 would appear at approximately δ 25 ppm.

Methoxy Carbons: The two equivalent methoxy carbons are deshielded by their direct attachment to oxygen and would resonate around δ 53 ppm.

Tertiary Alcohol Carbon (C2): The quaternary carbon bearing the hydroxyl group and two methyl groups would appear around δ 72 ppm.

Acetal Carbon (C1): The carbon atom bonded to three oxygen atoms (one from the hydroxyl and two from the methoxy groups) is the most deshielded and is expected to appear at approximately δ 103 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₂ | ~25 |

| -OC H₃ | ~53 |

| -C (CH₃)₂OH | ~72 |

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecular structure. vanderbilt.edunih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, no significant cross-peaks would be expected in a standard COSY spectrum as there are no vicinal (3-bond) H-H couplings. All proton signals are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. vanderbilt.edu The expected correlations would be:

The proton signal at ~1.2 ppm would correlate with the carbon signal at ~25 ppm.

The proton signal at ~3.3 ppm would correlate with the carbon signal at ~53 ppm.

The proton signal at ~4.5 ppm would correlate with the carbon signal at ~103 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds and is vital for piecing together the molecular skeleton. vanderbilt.edu Key predicted correlations include:

The C2-methyl protons (~1.2 ppm) would show a correlation to the quaternary carbon C2 (~72 ppm) and the acetal carbon C1 (~103 ppm).

The methoxy protons (~3.3 ppm) would correlate to the acetal carbon C1 (~103 ppm).

The acetal proton (~4.5 ppm) would show correlations to the methoxy carbons (~53 ppm) and the quaternary carbon C2 (~72 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification. The molecular formula of this compound is C₆H₁₄O₃, with a molecular weight of 134.17 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z 134 would be expected, although it might be weak due to the instability of tertiary alcohols. Key fragmentation pathways would likely involve:

Loss of a methoxy group (-OCH₃): A prominent peak would be expected at m/z 103, corresponding to the [M-31]⁺ ion. This is often a dominant fragmentation for acetals.

Loss of a methyl group (-CH₃): A peak at m/z 119 ([M-15]⁺) could be observed from the cleavage of one of the C2-methyl groups.

Formation of an oxonium ion: Cleavage of the C1-C2 bond could yield a stable dimethoxymethyl cation, [CH(OCH₃)₂]⁺, resulting in a strong signal at m/z 75.

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

|---|---|

| 134 | [C₆H₁₄O₃]⁺ (Molecular Ion) |

| 119 | [M - CH₃]⁺ |

| 103 | [M - OCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. utdallas.edu

The IR spectrum of this compound would be characterized by the following absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. ksu.edu.sa

C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the stretching vibrations of the methyl and methoxy C-H bonds.

C-O Stretch: Strong, characteristic bands for the acetal (C-O-C) and alcohol (C-O) groups would be visible in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. The acetal C-O stretches are often particularly intense.

Absence of Carbonyl: A key confirmation would be the absence of a strong absorption band in the 1760-1690 cm⁻¹ region, indicating the absence of any carbonyl (C=O) functional group. spectroscopyonline.com

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3600-3200 | O-H (Alcohol) | Strong, Broad |

| 2950-2850 | C-H (Alkyl) | Strong |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a substance and for separating it from isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Purity analysis of this compound can be effectively performed using reversed-phase HPLC. A common setup would involve a C18 stationary phase column with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile. restek.com Detection would typically be achieved using a refractive index detector (RID) or a mass spectrometer (LC-MS), as the compound lacks a strong UV chromophore.

Gas Chromatography (GC): As a relatively volatile compound, this compound is also amenable to analysis by gas chromatography. A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) would be suitable for separation. The sample would be injected into a heated port, vaporized, and carried by an inert gas through the column, where separation occurs based on boiling point and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) would provide excellent sensitivity for detection and purity determination.

Investigations into Biologically Active Analogs and Derivatives of 1,1 Dimethoxy 2 Methylpropan 2 Ol

Synthesis and Pharmacological Evaluation of Steroidogenesis Inhibitors Related to the Propanol (B110389) Scaffold, e.g., C17,20-Lyase Inhibitors

The enzyme 17α-hydroxylase/C17,20-lyase (CYP17) is a critical player in the biosynthesis of androgens, making it a key target for the treatment of hormone-dependent diseases like prostate cancer. nih.gov Research into inhibitors of this enzyme has led to the development of various steroidal and non-steroidal compounds. While direct analogs of 1,1-Dimethoxy-2-methylpropan-2-ol are not prominently featured as C17,20-lyase inhibitors, the principles of their design often involve functional groups that could be conceptually linked to a propanol-type structure.

The development of novel steroidal compounds has yielded potent inhibitors of human testicular C17,20-lyase. nih.gov For instance, compounds designated L-2, L-36, and L-37 have demonstrated significant inhibitory activity with IC50 values of 43 nM, 39 nM, and 42 nM, respectively. nih.gov These values indicate a higher potency than the established inhibitor ketoconazole, which has an IC50 of 76 nM against the same enzyme. nih.gov The core of these inhibitors is a steroidal skeleton, but their activity is often modulated by heterocyclic groups attached at the C17 position, which interact with the heme iron of the cytochrome P450 enzyme. nih.govcapes.gov.br

Further studies have focused on optimizing these interactions. For example, introducing small aliphatic heterocycles like aziridine (B145994) into the 17β-position of an androstenol (B1195071) backbone has produced highly potent inhibitors. capes.gov.br The aziridine group is particularly effective at coordinating with the heme iron. capes.gov.br Modifications to this basic structure, such as altering the steroidal skeleton itself, have been pursued to further enhance inhibitory potency and selectivity. capes.gov.br The design of these molecules underscores the importance of a scaffold that correctly positions a functional group to interact with the enzyme's active site. A propanol-derived scaffold could theoretically serve a similar purpose in non-steroidal inhibitors by providing the correct geometry and electronic properties for enzyme binding.

Another potent inhibitor, Sa 40 (17-(5-pyrimidyl)androsta-5,16-diene-3β-ol), shows an IC50 value of 24 nM against human CYP17 and exhibits a non-competitive type of inhibition with a Ki value of 16 nM. nih.gov The development of such compounds provides a basis for designing new drugs for prostate cancer treatment. nih.gov The success of these varied structures highlights the potential for novel scaffolds, including those derived from functionalized propanols, to serve as platforms for new steroidogenesis inhibitors.

Table 1: Inhibitory Activity of Selected Compounds against Human C17,20-Lyase

| Compound | IC50 (nM) | Reference |

|---|---|---|

| L-2 | 43 | nih.gov |

| L-36 | 39 | nih.gov |

| L-37 | 42 | nih.gov |

| I-41 | 58 | nih.gov |

| Sa 40 | 24 | nih.gov |

| Ketoconazole | 76 | nih.gov |

Development of Enzyme Inhibitors Incorporating Modified Propanol Structures, e.g., Aurora Kinase Inhibitor Precursors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in regulating mitosis. Their overexpression is common in many human tumors, making them attractive targets for the development of novel anticancer agents. researchgate.netnih.gov The development of small molecule inhibitors for Aurora kinases is an active area of research, with many compounds progressing into clinical trials. researchgate.netmdpi.com

The scaffolds of many Aurora kinase inhibitors are heterocyclic in nature, with the pyrimidine (B1678525) ring system being a particularly common feature. mdpi.com These structures are often designed to mimic adenine (B156593) and form hydrogen bonds within the ATP-binding pocket of the kinase. mdpi.com While a direct propanol structure is not a typical kinase inhibitor pharmacophore, modified propanol derivatives can serve as crucial precursors or fragments in the synthesis of these more complex molecules. For instance, a chiral propanol derivative could be used to introduce specific stereochemistry into a side chain of the inhibitor, which can be critical for potent and selective binding.

The development workflow for these inhibitors often involves high-throughput screening of fragment libraries and subsequent optimization using medicinal chemistry techniques. whiterose.ac.uk A propanol-based fragment could be identified in such a screen and then elaborated upon to create a more potent inhibitor. This process of "fragment-based drug discovery" allows for the exploration of diverse chemical space and the identification of novel inhibitor scaffolds. whiterose.ac.uk

Several potent Aurora kinase inhibitors have been developed, some of which target multiple kinases. AT-9283, for example, is a multi-kinase inhibitor that targets Aurora A and B, as well as JAK2 and BCR-ABL. nih.gov ENMD-2076 is an orally active inhibitor with potent activity against Aurora A and multiple tyrosine kinases. nih.gov The synthesis of these complex molecules often involves multi-step processes where simple, functionalized building blocks, potentially including propanol derivatives, are essential.

Table 2: Examples of Aurora Kinase Inhibitors in Development

| Inhibitor | Target(s) | Key Features |

|---|---|---|

| AT-9283 | Aurora A, Aurora B, JAK2, BCR-ABL | Multi-kinase inhibitor, induces apoptosis in tumor cells. nih.gov |

| ENMD-2076 | Aurora A, various tyrosine kinases | Orally active, anti-proliferative and anti-angiogenic activity. nih.gov |

| Compound 38j | AURKA, AURKB | Pyrimidine scaffold, repressed tumor growth in a xenograft model. mdpi.com |

Antimicrobial Properties of Azomethine Derivatives with Related Propanol Backbones

The rise of antimicrobial resistance is a major global health threat, necessitating the search for new chemical entities with antimicrobial properties. nih.gov Azomethine derivatives, also known as Schiff bases, represent a class of compounds that have shown a wide range of biological activities, including antibacterial and antifungal effects. nih.gov The C=N linkage in these molecules is considered essential for their biological activity. nih.gov

The synthesis of azomethine derivatives often involves the condensation of an aldehyde or ketone with a primary amine. A functionalized propanol backbone could be incorporated into either of these starting materials. For example, an aminopropanol (B1366323) derivative could be reacted with various aldehydes to generate a library of azomethine compounds with a propanol substructure.

Studies on azomethine derivatives of 2-formylphenoxyacetic acid have demonstrated their potential as antibacterial agents. nih.gov When tested against Staphylococcus aureus and Escherichia coli, several compounds in this series exhibited good antibacterial activity, comparable to the standard drug ciprofloxacin. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity. The structural diversity of the amine component used in the synthesis allows for fine-tuning of the antimicrobial properties.

The general principle of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in modern antimicrobial therapy. nih.gov A propanol-containing azomethine could be further functionalized with other antimicrobial moieties to create hybrid compounds with potentially enhanced activity or a broader spectrum of action. The versatility of the azomethine synthesis makes this an attractive approach for developing novel antimicrobial agents based on a propanol backbone.

Structure-Activity Relationship (SAR) Studies of Functionalized Propanol Analogs and Their Therapeutic Potential

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov These studies involve systematically modifying a lead compound and evaluating the pharmacological effects of these changes. For functionalized propanol analogs, SAR studies can help optimize their therapeutic potential by enhancing potency, selectivity, and pharmacokinetic properties. nih.gov

A classic example of SAR in a propanol-containing drug is the development of analogs of propranolol, a beta-adrenergic antagonist that also interacts with serotonin (B10506) receptors. nih.gov By systematically modifying the structure of propranolol, researchers were able to develop new compounds with altered receptor selectivity. For instance, removing the side-chain hydroxyl group and converting the secondary amine to a tertiary amine reduced affinity for 5-HT1B and beta-adrenergic sites while retaining affinity for 5-HT1A sites. nih.gov Shortening the side chain also led to increased selectivity. nih.gov These findings demonstrate how subtle changes to a propanol-containing scaffold can dramatically alter its pharmacological profile.

The principles of SAR can be applied to any series of biologically active compounds, including those derived from a this compound backbone. Key modifications could include:

Alteration of the hydroxyl group: Converting the alcohol to an ether, ester, or other functional group to modulate polarity and hydrogen bonding capacity.

Modification of the methoxy (B1213986) groups: Replacing them with other alkoxy groups or different electron-withdrawing/donating groups to alter electronic properties and metabolic stability.

Changes to the methyl group: Substituting it with larger alkyl groups or functionalized chains to explore steric and electronic effects on binding to a biological target.

By systematically making and testing such analogs, researchers can build a comprehensive SAR model. This model can then guide the design of new compounds with improved therapeutic properties, whether as enzyme inhibitors, receptor modulators, or antimicrobial agents. The ultimate goal is to identify a compound with the optimal balance of potency, selectivity, and drug-like properties for a specific therapeutic application. acs.orgacs.org

Future Perspectives and Emerging Research Avenues for 1,1 Dimethoxy 2 Methylpropan 2 Ol

Design and Synthesis of Next-Generation Derivatives with Enhanced Reactivity or Selectivity

The inherent structure of 1,1-dimethoxy-2-methylpropan-2-ol serves as a foundational scaffold for the design of a multitude of derivatives. Strategic modification of either the acetal (B89532) or the tertiary alcohol functional group can yield next-generation molecules with fine-tuned properties, such as enhanced reactivity, improved selectivity, or chiral recognition capabilities.

Future synthetic efforts could focus on transacetalization reactions, where the two methoxy (B1213986) groups of the acetal are replaced with other alcohols. wikipedia.org For instance, reaction with diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) in the presence of an acid catalyst would produce cyclic acetal derivatives. libretexts.org These cyclic structures can impart greater hydrolytic stability or alter the molecule's solubility and conformational rigidity. Furthermore, employing chiral diols would introduce stereocenters, creating chiral derivatives that could be used as building blocks or catalysts in asymmetric synthesis.

The tertiary alcohol group, while resistant to oxidation, is a prime site for derivatization through esterification or etherification. nih.gov The steric hindrance provided by the two adjacent methyl groups influences the accessibility of this hydroxyl group, suggesting that reactions may require more forcing conditions or highly reactive reagents. This steric crowding could be leveraged to achieve selective reactions in more complex molecular systems. The development of catalysts that can overcome this steric hindrance to facilitate reactions at the tertiary alcohol center remains a significant research goal. chinesechemsoc.org Such advancements would unlock a wider range of functional derivatives.

Table 1: Potential Derivatives and Their Hypothesized Enhancements

| Derivative Type | Modification Strategy | Potential Enhancement | Research Focus |

|---|---|---|---|

| Cyclic Acetal Derivatives | Acid-catalyzed reaction with diols (e.g., ethylene glycol) | Increased hydrolytic stability; altered solubility and polarity. | Development of pH-sensitive protecting groups. |

| Chiral Acetal Derivatives | Reaction with chiral diols | Induction of chirality for use in asymmetric synthesis. | Creation of new chiral ligands or auxiliaries. |

| Ester Derivatives | Esterification of the tertiary alcohol | Introduction of new functional handles; modification of biological activity. | Synthesis of novel prodrugs or specialty monomers. |

| Ether Derivatives | Etherification of the tertiary alcohol | Increased chemical stability; tuning of lipophilicity. | Development of robust building blocks for complex molecule synthesis. |

Exploration of Novel Catalytic Transformations Involving the Acetal-Alcohol Moiety

The dual functionality of this compound opens the door to novel catalytic transformations that can leverage the distinct or synergistic reactivity of the acetal and alcohol groups.

The acetal group is classically employed as a protecting group for carbonyls because it is stable under neutral or basic conditions but can be cleaved under acidic conditions to regenerate the parent ketone. masterorganicchemistry.com Future research could explore highly selective catalytic systems for this deprotection, such as visible-light photocatalysis or enzyme-mediated hydrolysis, which would allow the unmasking of the ketone under exceptionally mild and specific conditions. acs.org

The tertiary alcohol presents a different set of catalytic opportunities. While primary and secondary alcohols are readily oxidized, tertiary alcohols are stable to oxidation. However, they can participate in nucleophilic substitution reactions (SN1-type) under acidic conditions, where protonation of the hydroxyl group turns it into a good leaving group (water). stackexchange.comquora.com The development of stereospecific catalysts that could facilitate the substitution of this tertiary alcohol with inversion of configuration would be a significant breakthrough, challenging the textbook limitations of SN2 reactions. researchgate.net

Synergistic catalysis, where both functional groups are involved, is a particularly exciting frontier. For example, a Lewis acid catalyst could coordinate to the alcohol's oxygen, enhancing its leaving group ability while simultaneously activating the acetal for an intramolecular reaction. This could lead to cascade reactions that rapidly build molecular complexity, forming novel heterocyclic scaffolds in a single, efficient step. The development of catalysts capable of distinguishing between the three oxygen atoms of the acetal-alcohol moiety would enable highly selective and programmable transformations.

Table 2: Potential Novel Catalytic Transformations

| Transformation | Functional Group(s) Involved | Potential Catalyst Type | Anticipated Outcome |

|---|---|---|---|

| Photocatalytic Deprotection | Acetal | Visible-light photocatalysts (e.g., Eosin Y) | Cleavage of acetal to ketone under neutral, light-mediated conditions. acs.org |

| Stereoinvertive Substitution | Tertiary Alcohol | Chiral Lewis or Brønsted acids | Replacement of the -OH group with another nucleophile with high stereocontrol. researchgate.net |

| Intramolecular Cyclization | Acetal and Alcohol | Bifunctional acid/base catalysts | Formation of oxacyclic compounds via a cascade reaction. |

| Directed C-H Functionalization | Tertiary Alcohol | Transition metal complexes | Activation and functionalization of nearby C-H bonds, using the alcohol as a directing group. |

Integration of this compound into Advanced Materials and Nanosystems

The unique structure of this compound makes it an attractive candidate as a monomer or functional building block for the synthesis of advanced materials and nanosystems.

The acetal linkage is known to be hydrolytically labile in acidic environments. This property is widely exploited in the design of pH-responsive materials. nih.gov By incorporating the this compound moiety into a polymer backbone or as a pendant group, it is possible to create "smart" polymers that are stable at neutral pH but degrade or change their structure in acidic conditions. This is highly desirable for applications in targeted drug delivery, where nanoparticles made from such polymers can release their therapeutic payload specifically within the acidic microenvironment of tumors or inside cellular endosomes. nih.gov

Furthermore, after the hydrolytic removal of the acetal's methyl groups, the molecule is converted into a diol (a molecule with two hydroxyl groups). Polyols are fundamental building blocks for a vast range of polymeric materials, most notably polyurethanes. njchm.com Therefore, this compound could serve as a "protected polyol" monomer. This allows for chemical transformations on other parts of a growing polymer chain without interference from the hydroxyl groups, which can then be deprotected to allow for cross-linking or further functionalization. The incorporation of acetal units into polymer backbones is also a strategy for creating degradable plastics, which could help mitigate environmental persistence. nih.govresearchgate.net

Table 3: Potential Applications in Materials and Nanosystems

| Material/System Type | Role of the Compound | Key Feature Leveraged | Potential Application |

|---|---|---|---|

| pH-Responsive Nanoparticles | Monomer or cross-linker | Acid-labile acetal linkage | Targeted drug delivery systems. nih.gov |

| Degradable Polyesters/Polycarbonates | Monomer integrated into polymer backbone | Hydrolytically unstable acetal bond | Environmentally benign plastics. nih.gov |

| Functional Polyurethanes | Polyol precursor (after deprotection) | Tertiary alcohol and newly formed diol | Specialty foams, coatings, and elastomers. mdpi.com |

| Surface-Modified Nanosystems | Grafting agent | Tertiary alcohol as an anchor point | Creating functionalized surfaces on nanoparticles or sensors. |

Interdisciplinary Research with Biological and Environmental Sciences to Uncover New Applications

The structural motifs of this compound suggest intriguing possibilities at the interface of chemistry, biology, and environmental science.

In the biological realm, the tertiary alcohol is a particularly valuable feature. Unlike primary and secondary alcohols, tertiary alcohols cannot be oxidized by metabolic enzymes. This imparts metabolic stability to drug molecules, a highly sought-after property in medicinal chemistry. nih.gov The steric bulk around the tertiary alcohol in this specific compound could further shield it from other metabolic pathways like glucuronidation. Therefore, derivatives of this compound could serve as scaffolds for developing new therapeutic agents with improved pharmacokinetic profiles. For instance, the antifungal drug fluconazole (B54011) features a core tertiary alcohol that is critical to its function and stability. mdpi.com The acetal portion could also be designed as a prodrug linker, releasing an active substance upon encountering the acidic conditions of the stomach or specific tissues.

From an environmental perspective, the use of polyols in creating greener materials is a field of intense research. While this specific compound is synthetic, it belongs to the broader class of polyol building blocks that are being explored as alternatives to purely petrochemical-based feedstocks for producing materials like polyurethanes. mdpi.com Research into creating similar acetal-protected polyols from renewable sources, such as bio-based glycerol (B35011) or other biomass-derived components, would be a significant step toward more sustainable chemical manufacturing. The inherent degradability of the acetal linkage also aligns with the principles of green chemistry, aiming to design molecules and materials that break down into benign substances after their intended lifespan. mdpi.com

Table 4: Potential Interdisciplinary Applications

| Field | Potential Application | Relevant Structural Feature | Research Goal |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for metabolically stable drugs | Non-oxidizable tertiary alcohol | Developing new therapeutics with longer half-lives. nih.gov |

| Pharmacology | pH-triggered prodrugs | Acid-sensitive acetal | Achieving targeted drug release in specific biological compartments. nih.gov |

| Green Chemistry | Component for degradable polymers | Hydrolyzable acetal linkage | Designing materials with reduced environmental persistence. nih.gov |

| Sustainable Materials | Protected polyol monomer | Alcohol/diol functionality | Synthesizing polyurethanes and other polymers from potentially renewable-derived building blocks. mdpi.com |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1,1-dimethoxy-2-methylpropan-2-ol to achieve high enantiomeric purity?

Methodological Answer:

To synthesize this compound with high enantiomeric purity, stereoselective methods such as asymmetric catalysis or chiral auxiliary-mediated reactions are recommended. For example, using a chiral catalyst like (R)-BINOL in a methanolysis reaction can enhance stereochemical control. Reaction parameters should include:

- Temperature : 0–25°C to minimize racemization.

- Solvent : Polar aprotic solvents (e.g., THF or dichloromethane) to stabilize intermediates.

- Catalyst loading : 5–10 mol% for efficient turnover .

Evidence from analogous compounds suggests that enantiomeric excess (ee) >95% can be achieved under these conditions .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A combination of NMR, IR, and mass spectrometry is critical:

- ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.4 ppm) and hydroxyl (δ 1.2–1.4 ppm) protons. The C5H12O3 molecular formula (MW 120.15 g/mol) should align with observed fragmentation patterns in HRMS .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1050–1150 cm⁻¹) functional groups.

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralcel OD-H) to resolve enantiomers, referencing retention times against standards .

Advanced: How do stereochemical configurations (R vs. S) at the C2 position influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

The (R)-enantiomer exhibits distinct reactivity due to steric and electronic effects :

- Steric hindrance : The (R)-configuration directs nucleophilic attack to the less hindered methoxy group.

- Electronic effects : Methoxy groups stabilize transition states via electron donation, altering regioselectivity in SN2 reactions.

Comparative studies on analogous compounds show that (R)-configured derivatives achieve 20–30% higher yields in alkylation reactions . Computational modeling (DFT) can predict these trends by analyzing frontier molecular orbitals .

Advanced: What computational modeling approaches are validated for predicting the solvation behavior of this compound in polar aprotic solvents?

Methodological Answer:

Molecular dynamics (MD) simulations and COSMO-RS (Conductor-like Screening Model for Real Solvents) are effective:

- MD parameters : Use the GAFF force field with TIP3P water for solvation free energy calculations.

- Solvent descriptors : Account for hydrogen-bonding capacity (α, β) and polarity/polarizability (π*) of solvents like DMSO or acetone.

Studies on similar glycol ethers indicate that solvation entropy dominates in polar aprotic media, with deviations <5% from experimental data .

Basic: What are the key stability considerations for storing this compound to prevent hydrolysis or dimerization?

Methodological Answer:

- Storage conditions : Keep under inert gas (N₂/Ar) at 2–8°C in amber glass vials to avoid light-induced degradation.

- Additives : Stabilize with 0.1–1% w/v molecular sieves (3Å) to absorb moisture and inhibit hydrolysis.

- Monitoring : Regular GC-MS analysis to detect dimerization byproducts (e.g., ether-linked dimers at m/z 241.2) .

Advanced: How does the electron-donating effect of methoxy groups in this compound influence its participation in acid-catalyzed reactions?

Methodological Answer:

Methoxy groups enhance electrophilicity at the β-carbon via resonance stabilization:

- Acid-catalyzed dehydration : Methoxy groups lower the activation energy for β-elimination, favoring alkene formation.

- Kinetic studies : Rate constants increase by 2–3 fold compared to non-substituted analogs.

Mechanistic insights from IR spectroscopy and Hammett plots confirm a linear free-energy relationship (ρ = -0.8) for methoxy-substituted systems .

Basic: What chromatographic methods provide optimal separation of this compound from byproducts in reaction mixtures?

Methodological Answer:

- Reverse-phase HPLC : Use a C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Retention time ≈ 8–10 min.

- GC-MS : Equip a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (40°C to 250°C at 10°C/min).

Validation with spiked samples shows recovery rates >98% and LOQ <0.1 μg/mL .

Advanced: What isotopic labeling strategies have been employed to study the metabolic fate of this compound in biological systems?

Methodological Answer:

- Deuterium labeling : Synthesize d₃-1,1-dimethoxy-2-methylpropan-2-ol by replacing hydroxyl protons with deuterium (³H) via catalytic exchange.

- ¹³C tracing : Introduce ¹³C at the methyl group to track carbon flux in metabolic pathways.

LC-MS/MS analysis of labeled metabolites in hepatocyte models reveals rapid glucuronidation and renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.